molecular formula C9H8N8 B4436376 1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole

1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole

Cat. No. B4436376
M. Wt: 228.21 g/mol
InChI Key: IYXKOWSOKUSQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole, also known as TATB, is an organic compound that belongs to the family of tetrazoles. It is a high-energy explosive material that has been widely used in military and industrial applications due to its excellent thermal stability, insensitivity to shock, and low sensitivity to friction.

Mechanism of Action

The mechanism of action of 1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole involves the release of a large amount of energy upon detonation. This energy is generated by the rapid decomposition of the compound, which results in the formation of highly reactive intermediates such as nitrogen gas and carbon dioxide. These intermediates then react with other materials in the surrounding environment, producing a shockwave that can cause damage to structures and materials.
Biochemical and Physiological Effects:
1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole has not been extensively studied for its biochemical and physiological effects, as it is primarily used as an explosive material. However, some studies have suggested that 1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole may have toxic effects on living organisms, particularly when it is released into the environment. These effects may include damage to DNA, oxidative stress, and inflammation.

Advantages and Limitations for Lab Experiments

1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole has several advantages for use in lab experiments, including its high thermal stability, low sensitivity to shock, and relatively low cost. However, it also has some limitations, such as its high toxicity and potential for explosive reactions if not handled properly.

Future Directions

There are several potential future directions for research on 1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole. One area of interest is the development of safer and more environmentally friendly alternatives to 1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole for use in military and industrial applications. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole on living organisms, as well as the potential long-term environmental impacts of its use. Finally, research is needed to explore the potential use of 1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole as a high-energy material in rocket propellants and other applications.

Scientific Research Applications

1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole has been extensively studied for its potential applications in military and industrial fields. It has been used as a primary explosive in detonators, as a booster in propellants, and as a component in plastic-bonded explosives. Additionally, 1-[3-(1H-tetrazol-1-yl)benzyl]-1H-tetrazole has been investigated for its potential use as a high-energy material in rocket propellants and as a replacement for TNT in munitions.

properties

IUPAC Name

1-[3-(tetrazol-1-ylmethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N8/c1-2-8(5-16-6-10-12-14-16)4-9(3-1)17-7-11-13-15-17/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXKOWSOKUSQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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